molecular formula C15H27NO4 B12440549 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid

Cat. No.: B12440549
M. Wt: 285.38 g/mol
InChI Key: SSKKXRIKYHEFTJ-UHFFFAOYSA-N
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Description

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid is a synthetic organic compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . This compound is characterized by its cyclohexyl group, ethoxy group, and propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid typically involves the reaction of cyclohexylamine with ethyl 4-oxobutanoate under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by esterification and subsequent hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and substituted propanoic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]acetic acid
  • 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]butanoic acid
  • 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]pentanoic acid

Uniqueness

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, while the ethoxy and propanoic acid moieties offer versatility in chemical modifications and interactions .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid

InChI

InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18)

InChI Key

SSKKXRIKYHEFTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O

Origin of Product

United States

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